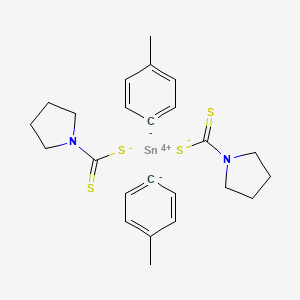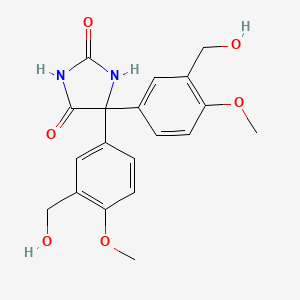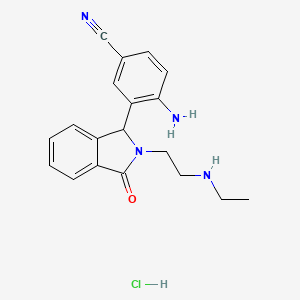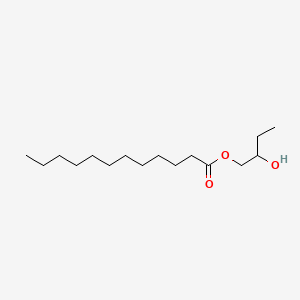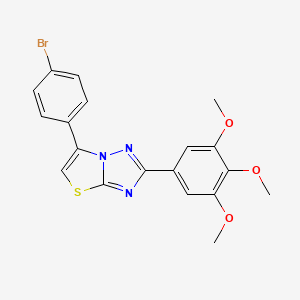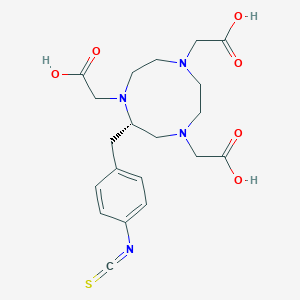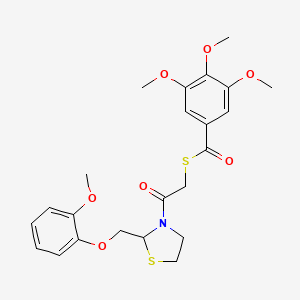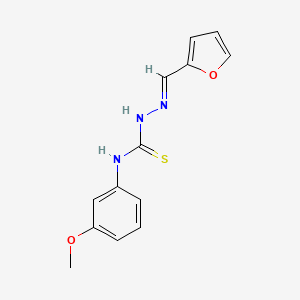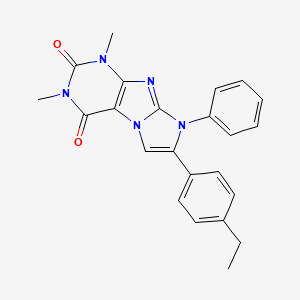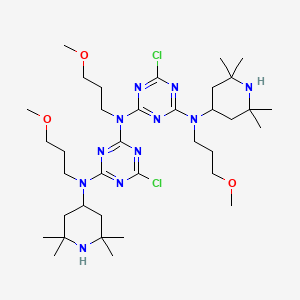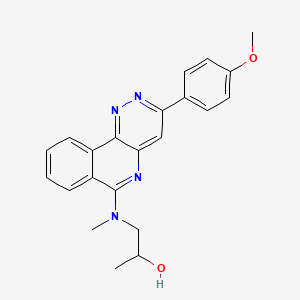
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol is a complex organic compound that belongs to the class of pyridazinoisoquinolines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridazinoisoquinoline core, and a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazinoisoquinoline precursors. The key steps in the synthesis may involve:
Formation of the pyridazinoisoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the propanol side chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: This can modulate the activity of enzymes or signaling pathways.
Inhibiting or activating enzymes: This can alter metabolic processes within cells.
Interacting with DNA or RNA: This can affect gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
1-((3-(4-Methoxyphenyl)pyridazino(4,3-c)isoquinolin-6-yl)methylamino)-2-propanol can be compared with other similar compounds, such as:
Pyridazinoisoquinolines: These compounds share a similar core structure but may have different substituents.
Methoxyphenyl derivatives: These compounds have a methoxyphenyl group but differ in their overall structure and properties.
Eigenschaften
CAS-Nummer |
96825-87-5 |
|---|---|
Molekularformel |
C22H22N4O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
1-[[3-(4-methoxyphenyl)pyridazino[4,3-c]isoquinolin-6-yl]-methylamino]propan-2-ol |
InChI |
InChI=1S/C22H22N4O2/c1-14(27)13-26(2)22-18-7-5-4-6-17(18)21-20(23-22)12-19(24-25-21)15-8-10-16(28-3)11-9-15/h4-12,14,27H,13H2,1-3H3 |
InChI-Schlüssel |
PDVUVVRSLAJFCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)C1=NC2=CC(=NN=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


